Benzamide, 2-iodo-N-methyl-N-phenyl-
Overview
Description
Benzamide, 2-iodo-N-methyl-N-phenyl-: is an organic compound with the molecular formula C14H12INO It is a derivative of benzamide, where the hydrogen atom on the nitrogen is replaced by a methyl group, and an iodine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-iodo-N-methyl-N-phenyl- typically involves the iodination of N-methyl-N-phenylbenzamide. One common method is the reaction of N-methyl-N-phenylbenzamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods: Industrial production of Benzamide, 2-iodo-N-methyl-N-phenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 2-iodo-N-methyl-N-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: Benzamide, 2-iodo-N-methyl-N-phenyl- is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic applications .
Industry: In the industrial sector, Benzamide, 2-iodo-N-methyl-N-phenyl- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and chemical products .
Mechanism of Action
The mechanism of action of Benzamide, 2-iodo-N-methyl-N-phenyl- involves its interaction with specific molecular targets. The iodine atom and the benzamide moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Iodobenzamide: Similar in structure but lacks the N-methyl and N-phenyl groups.
N-Methyl-N-phenylbenzamide: Similar but without the iodine atom.
2-Iodo-N-phenylbenzamide: Similar but lacks the N-methyl group.
Uniqueness: Benzamide, 2-iodo-N-methyl-N-phenyl- is unique due to the presence of both the iodine atom and the N-methyl-N-phenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-iodo-N-methyl-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKONODCZUJSYJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389021 | |
Record name | Benzamide, 2-iodo-N-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7022-46-0 | |
Record name | 2-Iodo-N-methyl-N-phenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7022-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-iodo-N-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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